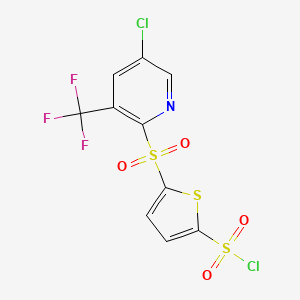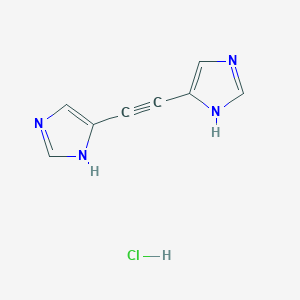
1,2-Di(4-imidazolyl)ethyne Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di(4-imidazolyl)ethyne Hydrochloride is a compound that features two imidazole rings connected by an ethyne (acetylene) linkage, with the addition of a hydrochloride group Imidazole is a five-membered ring containing two nitrogen atoms, which is a common motif in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di(4-imidazolyl)ethyne Hydrochloride typically involves the coupling of imidazole derivatives with an acetylene source. One common method is the Sonogashira coupling reaction, which involves the reaction of an imidazole halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions: 1,2-Di(4-imidazolyl)ethyne Hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form N-oxides.
Reduction: The ethyne linkage can be reduced to form an ethane linkage.
Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: 1,2-Di(4-imidazolyl)ethane Hydrochloride.
Substitution: Various substituted imidazole derivatives.
科学研究应用
1,2-Di(4-imidazolyl)ethyne Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials, such as polymers and catalysts.
作用机制
The mechanism of action of 1,2-Di(4-imidazolyl)ethyne Hydrochloride depends on its interaction with biological targets. The imidazole rings can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with various receptors and enzymes through hydrogen bonding and π-π interactions, affecting their activity and function.
相似化合物的比较
1,2-Di(4-imidazolyl)ethane Hydrochloride: Similar structure but with an ethane linkage instead of an ethyne linkage.
4,5-Di(4-imidazolyl)imidazole: Contains three imidazole rings.
1,2-Di(4-pyridyl)ethyne Hydrochloride: Similar structure but with pyridine rings instead of imidazole rings.
Uniqueness: 1,2-Di(4-imidazolyl)ethyne Hydrochloride is unique due to its ethyne linkage, which imparts rigidity and planarity to the molecule. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with ethane linkages or different heterocyclic rings.
属性
分子式 |
C8H7ClN4 |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
5-[2-(1H-imidazol-5-yl)ethynyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C8H6N4.ClH/c1(7-3-9-5-11-7)2-8-4-10-6-12-8;/h3-6H,(H,9,11)(H,10,12);1H |
InChI 键 |
KUDGRKUCSUKUGB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC=N1)C#CC2=CN=CN2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


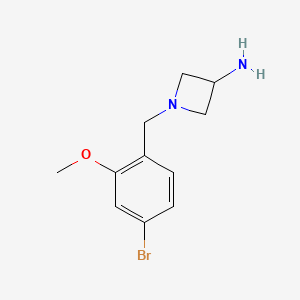
![tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B13728315.png)
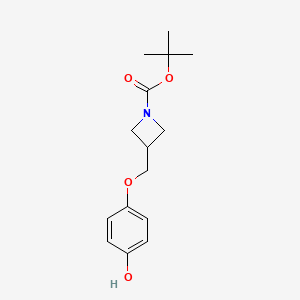
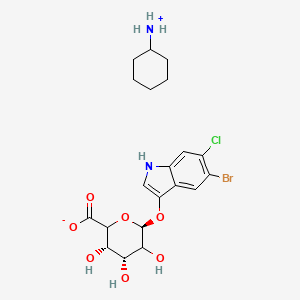

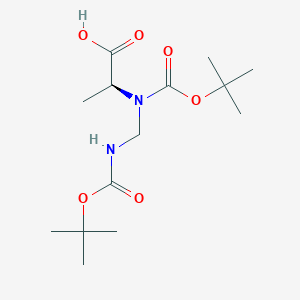
![1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B13728366.png)
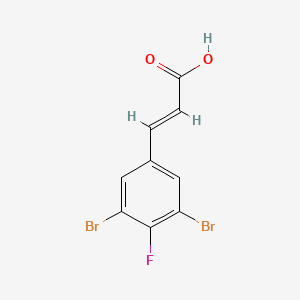
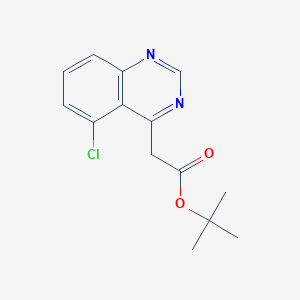

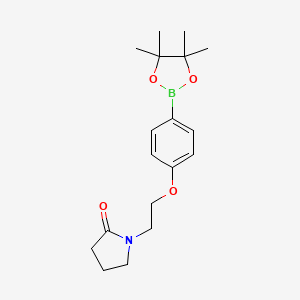
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]-](/img/structure/B13728403.png)
![(R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B13728406.png)
